molecular formula C6H8BrN3 B2988283 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine CAS No. 2287310-30-7

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

Cat. No.: B2988283
CAS No.: 2287310-30-7
M. Wt: 202.055
InChI Key: ABMVVNLLTUUORF-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is a halogenated heterocyclic compound featuring a fused imidazole-pyridazine core with a saturated tetrahydro ring system. The bromine atom at position 3 enhances its reactivity, making it a versatile intermediate in medicinal chemistry for synthesizing kinase inhibitors, anticancer agents, and antibacterial compounds . Its synthetic routes often involve condensation reactions, reductions, and functionalization via cross-coupling or sulfonylation .

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-5-4-8-6-2-1-3-9-10(5)6/h4,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMVVNLLTUUORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2NC1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287310-30-7
Record name 3-bromo-5H,6H,7H,8H-imidazo[1,2-b]pyridazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine typically involves the bromination of 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Anticancer Activity:
  • Sulfonamide Derivatives (4e, 4f): Exhibit IC50 values of 1–10 μM against MCF-7 (breast) and SK-MEL-28 (melanoma) cells, comparable to 5-fluorouracil. Molecular docking shows strong binding to kinases linked to cancer proliferation .
  • Imidazo[1,2-a]pyrimidine Hydrazones : While structurally distinct (pyrimidine vs. pyridazine core), these derivatives show antibacterial activity, emphasizing the role of tetrahydro rings in bioavailability .
Kinase Inhibition:
  • FLT3-ITD Inhibitors : Substituents at C3 (aliphatic/aromatic) enhance selectivity for FLT3 kinase, critical in leukemia .
  • IKKβ Inhibitors : Optimization of C3 and C6 substituents on the imidazo[1,2-b]pyridazine scaffold improves TNFα inhibition and kinase selectivity .
Broad-Spectrum Targets:
  • Thiazolidinedione and piperazine substituents enable activity against malarial kinases (e.g., Plasmodium PI4K) and Trk proteins, underscoring scaffold adaptability .

Physicochemical and Structural Comparisons

Property 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine 2-Phenyl-sulfonamide Derivatives Imidazo[1,2-a]pyrimidine Hydrazones
Core Structure Tetrahydroimidazo[1,2-b]pyridazine Tetrahydroimidazo[1,2-b]pyridazine Imidazo[1,2-a]pyrimidine
Key Functional Groups Br at C3 Sulfonamide at C5 Hydrazone at C2
LogP (Calculated) ~2.3 (hydrophobic) 3.5–4.0 1.8–2.5
Bioactivity Highlights Kinase inhibition, intermediate synthesis Anticancer, kinase binding Antibacterial, neuroprotective
  • Structural Advantage : The saturated tetrahydro ring in imidazo[1,2-b]pyridazine derivatives enhances solubility compared to fully aromatic analogues, improving drug-likeness .

Biological Activity

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C7H9BrN2C_7H_9BrN_2, with a canonical SMILES representation of C1CCN2C=CN=C2C1. The compound features a fused ring system that includes both imidazole and pyridine structures, contributing to its diverse pharmacological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common synthetic routes involve controlled reactions under specific temperature and pH conditions to optimize yield and purity. Reducing agents like sodium borohydride are often utilized in subsequent steps to convert intermediates into the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance:

  • Case Study 1 : A study synthesized new derivatives bearing sulfonamides that were evaluated against five human cancer cell lines (A-549, Hs-683, MCF-7, SK-MEL-28, and B16-F10). Compounds 4e and 4f showed significant anticancer activity comparable to established drugs like 5-fluorouracil and etoposide, with IC50 values ranging from 1 to 10 μM against MCF-7 and SK-MEL-28 cells .

Antibacterial Activity

The compound has also demonstrated antibacterial properties:

  • Mechanism of Action : It interacts with specific biological targets within bacterial cells leading to modulation of intracellular signaling pathways. This has shown promising results against pathogens such as Escherichia coli and Staphylococcus aureus .

Data Table: Biological Activity Overview

Activity Type Target Organisms/Cells IC50 Values (μM) References
AnticancerMCF-71 - 10
SK-MEL-281 - 10
AntibacterialE. coliNot specified
S. aureusNot specified

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